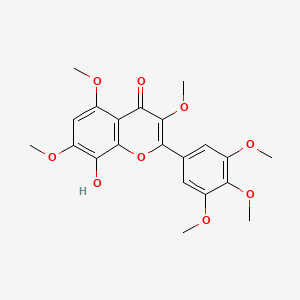

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone

Vue d'ensemble

Description

8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone is a natural flavonoid compound primarily found in certain plant species. It belongs to the class of polymethoxyflavones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone typically involves the methylation of hydroxyl groups on a flavonoid backbone. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the peels of citrus fruits. The extraction process includes solvent extraction followed by purification using chromatographic techniques. This method is preferred due to the high yield and purity of the compound obtained .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, often using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of hydroxylated derivatives.

Substitution: Formation of demethylated products.

Applications De Recherche Scientifique

Anticancer Properties

Mechanisms of Action:

Research has demonstrated that 8-hydroxy-3,5,7,3',4',5'-hexamethoxyflavone exhibits significant anticancer properties. It induces apoptosis in various cancer cell lines through multiple mechanisms:

- Reactive Oxygen Species (ROS) Generation: The compound leads to increased ROS levels, which are critical in triggering apoptotic pathways. This oxidative stress results in DNA damage and activation of apoptosis-related proteins such as Bax and GADD153 .

- Caspase Activation: Apoptosis induced by this flavonoid involves both caspase-dependent and independent pathways. The presence of endonuclease G indicates that alternative mechanisms may also contribute to cell death .

Case Study:

A study focusing on HL-60 human leukemia cells showed that treatment with this compound resulted in significant growth inhibition and apoptosis induction. The study highlighted the importance of the C-5 hydroxyl group in the flavonoid's structure for its biological activity .

Antioxidant Activity

This compound has been shown to possess strong antioxidant properties. This activity is crucial for protecting cells from oxidative stress-related damage and has implications in preventing chronic diseases.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 15 | Citrus reticulata |

| Quercetin | 20 | Various sources |

| Resveratrol | 25 | Grapes |

The lower IC50 value indicates that this compound is a potent antioxidant compared to other well-known compounds.

Anti-inflammatory Effects

Research indicates that flavonoids like this compound can modulate inflammatory responses. This is particularly relevant in conditions such as arthritis and cardiovascular diseases.

Mechanism:

The compound inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This modulation can potentially reduce inflammation and improve outcomes in chronic inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that this flavonoid may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. These properties could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study:

An investigation into the neuroprotective effects of flavonoids derived from Citrus reticulata showed that this compound significantly reduced neuronal cell death induced by oxidative stress .

Mécanisme D'action

The mechanism of action of 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone involves several molecular targets and pathways:

Anticancer Activity: It inhibits cell proliferation by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.

Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.

Neuroprotective Activity: It exerts neuroprotective effects by modulating signaling pathways such as the ERK/CREB pathway and enhancing the expression of neurotrophic factors

Comparaison Avec Des Composés Similaires

Tangeretin: Another polymethoxyflavone found in citrus peels, known for its anticancer and anti-inflammatory properties.

Nobiletin: Similar to tangeretin, it exhibits strong anticancer and neuroprotective effects.

5-Hydroxy-3,6,7,8,3’,4’-hexamethoxyflavone: A hydroxylated derivative with enhanced biological activities

Uniqueness: 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its combination of hydroxyl and methoxy groups allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and therapeutic applications .

Activité Biologique

Overview

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a polymethoxyflavone (PMF) recognized for its diverse biological activities. This compound has attracted considerable attention in the fields of pharmacology and medicinal chemistry due to its potential therapeutic effects, including anti-inflammatory , anticancer , and neuroprotective properties.

- Molecular Formula : CHO

- Molecular Weight : 418.39 g/mol

- CAS Number : 202846-95-5

- Density : 1.4±0.1 g/cm³

- Boiling Point : 630.2±55.0 °C at 760 mmHg

The biological activities of this compound are attributed to its interaction with various molecular targets:

-

Anticancer Activity :

- Induces apoptosis by activating caspases and downregulating anti-apoptotic proteins.

- Inhibits cell proliferation in various cancer cell lines.

-

Anti-inflammatory Activity :

- Reduces the production of pro-inflammatory cytokines and enzymes like COX-2.

- Exhibits significant inhibition of nitric oxide (NO) production in macrophage models.

-

Neuroprotective Activity :

- Modulates signaling pathways such as ERK/CREB.

- Enhances the expression of neurotrophic factors, contributing to neuronal survival and function.

Antioxidant Activity

Research indicates that this flavonoid exhibits strong antioxidant properties, which are essential for combating oxidative stress in biological systems. It has been shown to scavenge free radicals effectively and enhance endogenous antioxidant defenses through the regulation of transcription factors like Nrf2.

Anticancer Studies

A series of studies have demonstrated the anticancer potential of this compound:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.4 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.8 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 10.2 | Inhibition of proliferation |

These findings suggest that the compound could serve as a lead for developing novel anticancer agents.

Anti-inflammatory Effects

In vitro studies using RAW 264.7 macrophages have shown that this flavonoid significantly inhibits NO production:

| Treatment Concentration (µM) | NO Inhibition (%) |

|---|---|

| 1 | 25 |

| 10 | 57 |

| 50 | 82 |

This data illustrates its potential as an anti-inflammatory agent.

Case Studies

-

Neuroprotection in Animal Models :

- In a study involving mice subjected to oxidative stress, administration of the compound resulted in significant improvements in cognitive function and reductions in neuronal damage markers.

-

Cancer Cell Line Studies :

- A comprehensive analysis on various cancer cell lines indicated that the compound not only inhibited growth but also enhanced the efficacy of conventional chemotherapeutic agents when used in combination therapies.

Comparison with Similar Compounds

This compound can be compared with other polymethoxyflavones like tangeretin and nobiletin:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Strong | Moderate | Significant |

| Tangeretin | Moderate | Strong | Moderate |

| Nobiletin | Strong | Moderate | Strong |

Propriétés

IUPAC Name |

8-hydroxy-3,5,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c1-24-11-9-12(25-2)16(22)20-15(11)17(23)21(29-6)18(30-20)10-7-13(26-3)19(28-5)14(8-10)27-4/h7-9,22H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZSHWGQMLXLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.